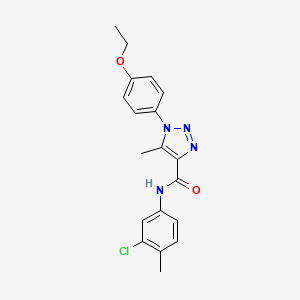

N-(3-chloro-4-methylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2/c1-4-26-16-9-7-15(8-10-16)24-13(3)18(22-23-24)19(25)21-14-6-5-12(2)17(20)11-14/h5-11H,4H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJGKWAMGPRFFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as E141-0517, is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity based on various studies, highlighting its efficacy against cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H19ClN4O2

- CAS Number : 866866-72-0

- IUPAC Name : this compound

- SMILES Notation : CCOc(cc1)ccc1-n1nnc(C(Nc2cc(Cl)c(C)cc2)=O)c1C

Anti-Cancer Properties

Recent studies have demonstrated that triazole-containing compounds exhibit significant anti-cancer properties. Specifically, E141-0517 has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| HepG2 (Liver Cancer) | 5.02 | Sorafenib | 5.97 |

| A549 (Lung Cancer) | 9.81 | Doxorubicin | 0.59 |

| HuCCA-1 (Cholangiocarcinoma) | 9.88 | ||

| MOLT-3 (Leukemia) | 20.95 |

The compound was particularly effective against the HepG2 cell line, indicating a potential for targeting hepatocellular carcinoma (HCC). The selectivity index (SI) calculated for these compounds suggests a favorable safety profile compared to traditional chemotherapeutics like Doxorubicin .

The mechanism by which E141-0517 exerts its anti-cancer effects is believed to involve the induction of apoptosis and cell-cycle arrest in cancer cells. Studies have indicated that the presence of the triazole moiety enhances the compound's ability to interact with biological targets involved in cancer progression. The structure–activity relationship analysis suggests that substituents on the phenyl ring significantly influence the compound's anti-cancer activity by facilitating interactions with kinase domains .

Case Studies

In a notable study published in ACS Omega, researchers synthesized a series of triazole analogs, including E141-0517, and evaluated their cytotoxicity against multiple cancer cell lines. The findings highlighted that compounds with specific substituents exhibited enhanced inhibitory activities against HepG2 cells compared to others tested . This reinforces the importance of chemical modifications in optimizing anti-cancer efficacy.

Another research highlighted the reduced toxicity profile of triazole derivatives compared to conventional chemotherapeutics while maintaining effective cytotoxicity against cancer cell lines . This suggests that E141-0517 could be a viable candidate for further development as an anti-cancer agent.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural differences and properties between the target compound and its analogs:

*Estimated based on analogs (e.g., : C19H20N4O3, MW 352.39).

Key Structural Insights

- Ethoxy vs. Methoxy : The target compound’s 4-ethoxyphenyl group increases hydrophobicity compared to methoxy () but retains moderate solubility due to the oxygen atom .

- Chloro-Methyl vs. Dichloro : The 3-chloro-4-methylphenyl group offers a balance of steric hindrance and electronegativity, contrasting with GSK1940029’s dichlorobenzyl group, which enhances halogen bonding .

- Triazole Core Modifications : Substitutions at position 5 (e.g., methoxymethyl in ) or cyclopropyl () alter electronic density and steric accessibility, impacting receptor binding .

Q & A

Basic: What are the optimal synthetic routes for N-(3-chloro-4-methylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?

Methodological Answer:

The synthesis of triazole carboxamides typically involves sequential condensation and cyclization reactions. For example, analogous compounds (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) are synthesized via condensation of aniline derivatives with isocyanides, followed by azide cyclization . To optimize yields:

- Use microwave-assisted synthesis to accelerate cyclization steps and reduce side reactions.

- Employ flow chemistry for precise control of reaction parameters (temperature, stoichiometry), as demonstrated in diphenyldiazomethane synthesis .

- Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to minimize impurities.

Basic: How can researchers address the low aqueous solubility of this compound in biological assays?

Methodological Answer:

Low solubility is common in triazole derivatives due to hydrophobic aryl substituents . Mitigation strategies include:

- Co-solvent systems : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without disrupting assay integrity.

- Structural analogs : Introduce polar groups (e.g., hydroxyl, carboxyl) at the 4-ethoxyphenyl or 3-chloro-4-methylphenyl moieties while monitoring activity retention .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release in in vivo studies.

Basic: What experimental approaches are recommended to elucidate the mechanism of action of this compound?

Methodological Answer:

Mechanistic studies should combine biochemical and structural methods:

- Enzyme inhibition assays : Screen against kinase or protease panels to identify primary targets. Use IC₅₀ determination with ATP-competitive controls.

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes, as seen in related triazole-protein complexes .

- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and guide mutagenesis studies.

Advanced: How can structure-activity relationship (SAR) studies be designed to improve selectivity for therapeutic targets?

Methodological Answer:

SAR optimization requires systematic substitution and functional group analysis:

- Substituent variation : Replace the 4-ethoxy group with bulkier (e.g., isopropoxy) or electron-withdrawing groups (e.g., nitro) to modulate steric/electronic effects .

- Bioisosteric replacement : Substitute the triazole ring with oxadiazole or imidazole cores to evaluate activity retention.

- High-throughput screening : Test analogs against off-target receptors (e.g., GPCRs, ion channels) to assess selectivity.

Advanced: What crystallographic techniques are suitable for resolving the 3D structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization : Use slow evaporation in mixed solvents (e.g., dichloromethane/methanol) to obtain diffraction-quality crystals.

- Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data, as applied to similar triazole derivatives .

- Validation : Cross-validate results with NMR (¹H, ¹³C) and FT-IR spectroscopy to confirm functional group assignments.

Advanced: How should contradictory data on solubility versus bioactivity be analyzed?

Methodological Answer:

Contradictions often arise from assay conditions or compound aggregation:

- Dose-response curves : Perform assays at multiple concentrations to distinguish true activity from solubility artifacts.

- Dynamic light scattering (DLS) : Monitor particle size in solution to detect aggregation.

- Orthogonal assays : Validate results using cell-free (e.g., enzymatic) and cell-based assays to isolate solubility effects .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

Refer to safety data sheets (SDS) for analogous triazoles :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.

- Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose via hazardous waste protocols.

Advanced: What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Metabolic stability : Assess liver microsome stability (e.g., human/rat CYP450 isoforms) to identify metabolic hotspots .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction and adjust dosing regimens.

- Pro-drug design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide moiety to enhance bioavailability.

Advanced: How can researchers apply Design of Experiments (DoE) to optimize reaction conditions?

Methodological Answer:

- Factorial design : Vary temperature, catalyst loading, and solvent polarity to identify critical parameters .

- Response surface methodology (RSM) : Model interactions between variables (e.g., time vs. yield) using software like JMP or Minitab.

- Validation : Confirm optimized conditions with triplicate runs and statistical analysis (p < 0.05).

Advanced: What computational tools are recommended for predicting off-target interactions?

Methodological Answer:

- Phylogenetic analysis : Use tools like Schrödinger’s Target Prediction to map conserved binding sites across protein families.

- Machine learning : Train models on ChEMBL bioactivity data to predict polypharmacology risks.

- Thermodynamic integration : Calculate binding free energies for off-targets using molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.